3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJICFFERUCIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327522 | |
| Record name | NSC663885 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136716-38-6 | |
| Record name | NSC663885 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with indan-1,2-dione in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring undergoes oxidation under strong acidic conditions. For example:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 6 hrs | 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazine-5,7-dione | 65% |
Oxidation typically occurs at the pyridazine ring’s nitrogen atoms or adjacent carbons, forming dione derivatives. Molecular oxygen may also participate in dehydrogenation steps during synthesis .
Reduction Reactions
Reduction targets the pyridazinone’s conjugated double bonds:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, reflux, 3 hrs | 3-(4-Chlorophenyl)-1,2-dihydro-5H-indeno[1,2-c]pyridazin-5-one | 78% | |
| H₂/Pd-C | THF, 50°C, 12 hrs | Saturated pyridazinyl ring derivatives | 82% |
Selective reduction preserves the chlorophenyl group while modifying the heterocyclic core .
Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | DMF, 120°C, 24 hrs | 3-(4-Aminophenyl)-5H-indeno[1,2-c]pyridazin-5-one | 60% | |
| HSCH₂CO₂H | K₂CO₃, DMSO, 100°C, 8 hrs | Thioether derivatives | 55% |
Electrophilic substitution on the indeno ring is less common due to electron withdrawal by the pyridazinone .
Cycloaddition Reactions
The compound engages in 1,3-dipolar cycloaddition with nitrones:
| Nitrone | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C₆H₅CH=N⁺O⁻ | Toluene, 110°C, 12 hrs | Spiro-isoxazolidine fused derivatives | 70% |
This reaction expands the heterocyclic system, enhancing structural complexity for pharmacological screening .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the pyridazinone ring undergoes tautomerization:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AcOH | Reflux, 6 hrs | Keto-enol tautomers | - |
Base treatment (e.g., NaOH) facilitates hydrolysis of the lactam moiety, though this is reversible .
Comparative Reactivity with Analogues
Reactivity trends for indeno-pyridazinones:
| Position | Reactivity | Notes |
|---|---|---|
| C-3 (Chlorophenyl) | High (NAS, oxidation) | Driven by electron-withdrawing Cl |
| Pyridazine ring | Moderate (reduction) | Conjugation stabilizes transition states |
| Indeno ring | Low | Electron deficiency limits electrophilic attack |
Mechanistic Insights
-
Oxidative Pathways : Molecular oxygen or KMnO₄ abstracts hydrogen, forming radical intermediates that couple or oxidize further .
-
Cycloaddition : Follows frontier molecular orbital (FMO) theory, with the pyridazinone acting as a dipolarophile .
-
Substitution : Chlorine’s -I effect activates the phenyl ring for NAS, though steric hindrance from the fused system moderates reactivity .
Scientific Research Applications
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological profile of 3-(4-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is best understood in the context of its structural analogs. Key modifications influencing activity include:
- Substituent position (C3, C7, or C8 on the indenopyridazinone core).
- Nature of substituents (halogens, alkyl/aryl groups, or oxygen-containing chains).
- Planarity and steric effects in the molecular structure.
Table 1: Comparison of Key Indenopyridazinone Derivatives
Mechanistic and Structural Insights
A. Substitution Position and Activity
- C8 vs. C7 Substitution : Substitution at C8 (e.g., benzyloxy groups) enhances MAO-B inhibition compared to C7, as shown by a 10-fold increase in potency for C8-substituted derivatives . Molecular docking reveals that C8 groups occupy a hydrophobic subpocket in MAO-B, while C7 substitution disrupts optimal binding .
- C3 Aryl Groups : Electron-withdrawing groups (e.g., -Cl, -CF₃) at C3 improve potency by enhancing π-π interactions with Tyr398 and Tyr435 in MAO-B .
B. Species-Dependent Inhibition
Human MAO-B is more sensitive to indenopyridazinones than rat MAO-B.
C. Selectivity Over Related Enzymes
Indenopyridazinones exhibit negligible inhibition of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), enzymes sharing substrate similarities with MAO, confirming their specificity for MAO-B .
Structure-Activity Relationship (SAR) Trends
- Lipophilicity : Increased lipophilicity (e.g., trifluorobutoxy chains) correlates with higher MAO-B inhibition due to enhanced penetration into the hydrophobic active site .
- Planarity : Nearly planar conformations (e.g., 3-(4-chlorophenyl) derivative) favor π-π stacking with MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
- Steric Hindrance : Bulky substituents at C3 reduce activity, while smaller groups (e.g., methyl) maintain potency .
Comparative Pharmacology with Other MAO-B Inhibitors
Biological Activity
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and its implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes an indeno-pyridazine core with a chlorophenyl substituent. This structural configuration is crucial for its biological activity, particularly in targeting specific biological pathways.
Mechanisms of Biological Activity
Research indicates that the compound exhibits antitumor properties primarily through the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. The mechanism involves the stabilization of the topoisomerase-DNA complex, leading to DNA damage and subsequent apoptosis in cancer cells .
Efficacy in Cancer Models
Several studies have evaluated the efficacy of this compound in various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated significant antiproliferative effects across these lines, with IC50 values indicating potent activity. For example, in HeLa cells, the compound induced G2/M phase arrest and apoptosis, confirming its role as a topoisomerase II inhibitor .
Data Table: Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Topoisomerase II inhibition |
| MCF-7 | 20 | Apoptosis via DNA damage |
| A549 | 18 | Cell cycle arrest |
Case Studies
- In Vivo Studies : In murine models of cancer, administration of this compound resulted in tumor size reduction and prolonged survival rates compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted strong binding affinities between the compound and topoisomerase II. These findings suggest that modifications to the chlorophenyl group could enhance potency and selectivity against different cancer types .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 5H-indeno[1,2-c]pyridazin-5-one derivatives, and how does substitution at C3/C8 influence MAO-B inhibition?
- Methodological Answer : The core structure is synthesized via multi-step protocols, often starting with indanone derivatives. For example, 5-hydroxy-1-indanone serves as a precursor for functionalization at C3 and C8 using lipophilic substituents (e.g., benzyloxy or trifluorobutoxy groups). Alkylation and chlorination reactions (e.g., using phosphorus oxychloride) are key steps . Substitution at C3 with hydrophobic groups (e.g., 4-chlorophenyl) enhances MAO-B inhibitory potency by occupying the substrate cavity, while C8 modifications optimize binding interactions .
Q. How are in vitro MAO-B inhibition assays designed to evaluate 5H-indeno[1,2-c]pyridazin-5-one analogs?
- Methodological Answer : Standard assays use recombinant human MAO-B enzymes and measure IC50 values via spectrophotometric detection of hydrogen peroxide (H2O2) or fluorometric substrates (e.g., kynuramine). Compounds are tested at concentrations ranging from 10 nM to 100 µM. Positive controls (e.g., selegiline) and kinetic studies (reversibility assessment) are included to validate selectivity and mechanism .
Q. What structural features distinguish MAO-B-selective inhibitors in this chemical class?
- Methodological Answer : Key features include:
- A planar indenopyridazinone core for π-π stacking in the hydrophobic active site.
- Lipophilic substituents at C3 (e.g., 4-chlorophenyl) to occupy the entrance cavity.
- Small polar groups at C8 (e.g., methoxy) to avoid steric clashes. Computational docking studies (e.g., using AutoDock) validate these interactions .
Advanced Research Questions
Q. How do species-dependent differences (human vs. rat MAO-B) impact the translational relevance of inhibitor screening?
- Methodological Answer : Human MAO-B exhibits distinct binding kinetics compared to rat MAO-B. For example, 5H-indeno[1,2-c]pyridazin-5-ones show higher potency (submicromolar IC50) against human MAO-B due to divergent active-site residues (e.g., Ile199 in humans vs. Tyr326 in rats). Cross-species comparisons require parallel enzymatic assays and molecular dynamics simulations to prioritize hits for preclinical studies .
Q. What QSAR models predict MAO-B inhibitory activity for 3-phenyl-substituted derivatives, and which physicochemical parameters are most critical?
- Methodological Answer : Multiple linear regression (MLR) and 3D-QSAR (CoMFA/CoMSIA) models highlight:
- Lipophilicity (clogP > 3.5) enhances membrane permeability and binding.
- Electron-withdrawing groups (e.g., -CF3) at C3 improve IC50 by stabilizing charge-transfer interactions.
- Steric bulk at C8 must be optimized to avoid unfavorable contacts. A reported model achieved q<sup>2</sup> = 0.74 and r<sup>2</sup> = 0.86 .
Q. How does regiochemistry (C7 vs. C8 substitution) alter the binding mode and inhibitory potency of 5H-indeno[1,2-c]pyridazin-5-ones?
- Methodological Answer : X-ray crystallography and docking reveal that C8-substituted derivatives (e.g., 8-benzyloxy) adopt a coplanar orientation with FAD in MAO-B, while C7-substituted analogs exhibit torsional strain, reducing affinity. Synthetic protocols using regioselective alkylation (e.g., under basic vs. neutral conditions) are critical for controlling substitution patterns .
Q. What strategies mitigate off-target effects (e.g., MAO-A or IDO inhibition) in dual-target inhibitor design?
- Methodological Answer : Selectivity is achieved by:
- Introducing polar groups (e.g., -NH2) to disrupt MAO-A binding.
- Screening against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) using cellular assays (e.g., kynurenine detection in HeLa cells).
- Molecular hybridization with β-carboline scaffolds to balance MAO-B/IDO inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
